molecular formula C11H12O4 B1200802 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin CAS No. 6803-02-7

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin

Cat. No.: B1200802
CAS No.: 6803-02-7
M. Wt: 208.21 g/mol
InChI Key: AIFNAMVERSBWPS-UHFFFAOYSA-N
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Description

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin is a naturally occurring compound that belongs to the class of isocoumarins. Isocoumarins are a group of lactones that are structurally related to coumarins but with an inverted lactone ring. This compound is known for its diverse biological activities and has been isolated from various natural sources, including fungi and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the cyclization of this compound precursors using sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific fungi. Aspergillus caespitosus, when cultured on autoclaved cracked yellow field corn, produces this compound. The compound is then extracted and purified using silica gel columns. The yield of high-purity this compound from this method is approximately 140 mg per kg of corn .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted isocoumarins .

Scientific Research Applications

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes involved in various biological processes. For example, it may inhibit fungal enzymes, leading to antifungal activity. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

  • 3,4-Dihydro-6-methoxy-8-hydroxy-3,4,5-trimethylisocoumarin-7-carboxylic acid methyl ester
  • 3,4-Dihydro-4,8-dihydroxy-3,5-dimethylisocoumarin
  • 3,4-Dihydro-8-hydroxy-3-methylisocoumarin-5-carboxylic acid

Comparison: 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has a unique combination of methyl, methoxy, and hydroxy groups that contribute to its specific chemical reactivity and biological properties .

Properties

IUPAC Name

8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFNAMVERSBWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Methoxymellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6803-02-7, 13410-15-6
Record name 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6803-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006803027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxymellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 - 76 °C
Record name 6-Methoxymellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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